molecular formula C12H15Cl B3315122 2-Chloro-4-(2,5-dimethylphenyl)-1-butene CAS No. 951891-81-9

2-Chloro-4-(2,5-dimethylphenyl)-1-butene

Cat. No. B3315122
CAS RN: 951891-81-9
M. Wt: 194.7 g/mol
InChI Key: IQFVSWFHUVUWMN-UHFFFAOYSA-N
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Description

The compound “2-Chloro-4-(2,5-dimethylphenyl)-1-butene” is likely a chlorinated hydrocarbon with a butene and a dimethylphenyl group . The presence of the butene group indicates that it could potentially participate in reactions typical of alkenes, such as addition reactions. The dimethylphenyl group is a type of aromatic hydrocarbon, which could contribute to the compound’s overall stability and possibly influence its reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely show the characteristic features of its functional groups. The butene group would have a carbon-carbon double bond, and the dimethylphenyl group would display the typical ring structure of aromatic compounds . The chlorine atom would be single-bonded to one of the carbon atoms .


Chemical Reactions Analysis

As an alkene, this compound could potentially undergo addition reactions. The presence of the chlorine atom might also make it susceptible to nucleophilic substitution reactions . The aromatic ring could participate in electrophilic aromatic substitution reactions, given appropriate conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aromatic ring could contribute to its stability, and the chlorine atom could influence its reactivity and polarity .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to define a ‘mechanism of action’ for this compound. If this compound has biological activity, the mechanism would depend on the specific biological target .

properties

IUPAC Name

2-(3-chlorobut-3-enyl)-1,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl/c1-9-4-5-10(2)12(8-9)7-6-11(3)13/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFVSWFHUVUWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-(2,5-dimethylphenyl)-1-butene
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Reactant of Route 6
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